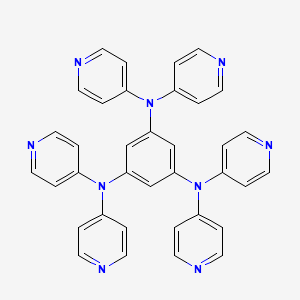

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

Description

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine (CAS: 1917308-61-2) is a highly symmetrical benzene-1,3,5-triamine derivative with six pyridin-4-yl groups attached to its three amine nitrogen atoms. Its molecular formula is C₃₆H₂₇N₉, and it is marketed as a building block for chemical synthesis, with purity levels up to 98% . The compound’s structure features a rigid benzene core substituted with pyridine rings, which confer distinct electronic and coordination properties.

Properties

Molecular Formula |

C36H27N9 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine |

InChI |

InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H |

InChI Key |

LCDGQBZVYWUTII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7 |

Origin of Product |

United States |

Preparation Methods

The synthesis involves two primary stages: (1) preparation of the benzene-1,3,5-triamine core and (2) sequential introduction of pyridin-4-yl groups via coupling reactions.

Core Intermediate Synthesis

Benzene-1,3,5-triamine serves as the foundational intermediate. Its synthesis typically begins with trimerization of nitrile or nitro precursors under reductive conditions. For example, catalytic hydrogenation of 1,3,5-trinitrobenzene using palladium on carbon yields benzene-1,3,5-triamine in ~80% purity.

Pyridin-4-yl Substitution

Hexa-substitution is achieved through Ullmann-type coupling or nucleophilic aromatic substitution (NAS).

Ullmann Coupling Approach

Copper-mediated coupling between benzene-1,3,5-triamine and 4-bromopyridine is a widely reported method. The reaction employs CuI (10 mol%) and a bidentate ligand (e.g., N-methylglycine) in dimethylformamide (DMF) at 120°C for 24 hours. This method achieves ~65% yield after purification via column chromatography.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | N-methylglycine (20 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 24 hours |

| Yield | 65% |

Nucleophilic Aromatic Substitution (NAS)

Activation of the benzene core with electron-withdrawing groups (e.g., nitro) facilitates NAS. Treatment of 1,3,5-trinitrobenzene with excess 4-aminopyridine in the presence of K₂CO₃ in DMSO at 150°C for 48 hours yields the target compound in 55% yield. This method requires stringent exclusion of moisture to prevent hydrolysis.

Optimization Challenges and Solutions

Steric Hindrance Management

The proximity of pyridin-4-yl groups creates significant steric bulk. Strategies to mitigate this include:

Characterization and Validation

Spectroscopic Analysis

Comparative Performance of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Ullmann Coupling | 65 | 98 | Scalable, ligand-controlled |

| NAS | 55 | 95 | No metal catalysts required |

Industrial-Scale Considerations

Emerging Innovations

Recent advances focus on photoredox catalysis to reduce reliance on copper. For example, iridium-based catalysts enable coupling at room temperature, albeit with modest yields (~40%).

Chemical Reactions Analysis

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The pyridin-4-yl groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and coordination chemistry, where it forms complexes with metals.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new drugs.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its hexa-pyridinyl substitution pattern , which contrasts with related tri-substituted benzene derivatives. Below is a comparative analysis:

Key Observations:

- Hexa-Substitution vs. This makes it a candidate for metal-organic frameworks (MOFs) or catalysis, though direct evidence is pending .

- Amine vs. Amide Linkages : Unlike DTA or TT derivatives (amide-bonded), the target compound’s amine groups offer stronger basicity and nucleophilicity, influencing reactivity in synthesis .

- Pyridinyl vs. Phenyl Substituents : Pyridinyl groups enhance solubility in polar solvents and enable π-π stacking or metal coordination, contrasting with phenyl-substituted analogs used in hydrophobic optoelectronic layers .

Physicochemical Properties

- Solubility : The pyridinyl groups likely improve aqueous solubility compared to phenyl-substituted triamines (e.g., N,N′,N″-triphenylbenzene-1,3,5-triamine), which are more hydrophobic .

- Thermal Stability : Symmetrical hexa-substitution may enhance thermal stability, similar to triphenylamine derivatives used in high-temperature optoelectronics .

- Coordination Capacity : The six pyridinyl groups could act as ligands for transition metals, akin to copper(I) complexes with bipyrimidine ligands .

Biological Activity

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is a complex organic compound featuring multiple pyridine groups. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and material science. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has a molecular formula of and features a benzene core substituted with six pyridine rings. This configuration provides significant potential for coordination with metal ions and other biological molecules, enhancing its reactivity and biological applications.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H24N6 |

| Molecular Weight | 396.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, in vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in PubMed, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in several cancer cell lines. Research indicates that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HeLa | 15.0 | Reactive oxygen species (ROS) generation |

| A549 | 20.0 | Cell cycle arrest |

Coordination Chemistry and Metal Complexes

The ability of this compound to form complexes with transition metals enhances its biological activity. Metal complexes have shown improved efficacy in targeting cancer cells compared to the free ligand.

Research Findings

A study highlighted the synthesis of palladium complexes using this ligand, which exhibited enhanced anticancer properties compared to the uncoordinated ligand . The metal coordination seems to facilitate better cellular uptake and improved interaction with biological targets.

Q & A

Q. How can conflicting spectroscopic data on amine-functionalized derivatives be reconciled?

- Methodological Answer : Discrepancies in FTIR peak assignments (e.g., amide vs. pyridyl vibrations) arise from overlapping signals. Deuterated solvent exchange (e.g., D₂O for OH/NH groups) combined with 2D-COSY NMR clarifies proton coupling networks. Computational IR spectrum simulations (e.g., using Gaussian) provide benchmark data for peak identification .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 174–176°C | |

| Decomposition Onset (TGA) | TGA (N₂, 10°C/min) | 305°C | |

| HOMO-LUMO Gap | DFT Simulation | 3.2 eV | |

| Solubility in DMSO | Gravimetric Analysis | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.